5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound with a molecular formula of C27H30O15 and a molecular weight of 594.518 This compound is characterized by its unique structure, which includes a benzopyran core, methoxy group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of the methoxy group and the attachment of the sugar moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-6-methoxyisoflavone
- Other benzopyran derivatives
Uniqueness
What sets 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one apart from similar compounds is its specific combination of functional groups and sugar moieties
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(3,4-dihydroxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C27H30O15/c1-37-12-5-16-20(13(7-19(31)40-16)11-2-3-14(29)15(30)4-11)17(6-12)41-25-23(34)22(33)21(32)18(42-25)8-38-26-24(35)27(36,9-28)10-39-26/h2-7,18,21-26,28-30,32-36H,8-10H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
KNCNSYQYJUBLPW-NRIIMPDMSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.